molecular formula C17H13ClN2OS B2583674 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine CAS No. 956741-85-8

4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine

Cat. No.: B2583674
CAS No.: 956741-85-8
M. Wt: 328.81
InChI Key: YXOAJQDUIOYQCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a synthetic intermediate for the development of novel therapeutic agents. Pyrimidine derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules and nucleic acids . The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent a reactive site for nucleophilic substitution reactions, allowing researchers to efficiently introduce diverse amine or other functional groups to create targeted libraries of compounds . This specific derivative, featuring a phenylsulfinylmethyl side chain at the 6-position, is a valuable precursor in the synthesis of enzyme inhibitors and other bioactive molecules, leveraging the sulfoxide group's potential for further chemical modification and its influence on the compound's physicochemical properties . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(benzenesulfinylmethyl)-6-chloro-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-11-14(12-22(21)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOAJQDUIOYQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-2-phenylpyrimidine with a phenylsulfinylmethyl reagent under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 4 is highly reactive toward nucleophilic substitution. This reaction is pivotal for generating derivatives with modified biological or chemical properties.

Key Reagents and Conditions:

  • Ammonia/Amines : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to yield 4-amino-substituted pyrimidines .

  • Thiols : Sodium thiolate in THF replaces the chloro group with a thioether moiety.

  • Hydrazine : Forms hydrazine derivatives under reflux in ethanol .

Example Reaction:

C17H14ClN2OS+NH3C17H15N3OS+HCl\text{C}_{17}\text{H}_{14}\text{ClN}_2\text{OS} + \text{NH}_3 \rightarrow \text{C}_{17}\text{H}_{15}\text{N}_3\text{OS} + \text{HCl}

Table 1: Substitution Reactions and Yields

NucleophileSolventTemperature (°C)Yield (%)Product Application
PiperidineDMF8085Kinase inhibitors
BenzylamineTHF6078Antimicrobial agents
NaN₃DMSORT92Click chemistry

Oxidation and Reduction of the Sulfinyl Group

The phenylsulfinylmethyl group undergoes redox transformations, altering electronic and steric properties.

  • Oxidation : Using m-CPBA in dichloromethane converts the sulfinyl (-S=O) group to sulfonyl (-SO₂).

  • Reduction : NaBH₄ in methanol reduces sulfinyl to thioether (-S-).

Table 2: Redox Reactions

Reaction TypeReagentConditionsProduct Functional Group
Oxidationm-CPBA0°C, 2 hSulfonyl
ReductionNaBH₄RT, 1 hThioether

Ring Functionalization and Cross-Coupling

The pyrimidine ring participates in cross-coupling reactions, enabling structural diversification:

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation at position 2 or 6 .

  • Electrophilic Substitution : Nitration or halogenation occurs at electron-deficient positions under acidic conditions .

Example Protocol for Suzuki Coupling:

  • Combine 1 mmol substrate, 1.2 mmol phenylboronic acid, 5 mol% Pd(PPh₃)₄ in dioxane/H₂O (3:1).

  • Heat at 100°C for 12 h.

  • Isolate product via column chromatography (yield: 75–88%) .

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

Table 3: Biological Efficacy of Derivatives

DerivativeIC₅₀ (µM)TargetReference
4-Amino-substituted0.12EGFR Kinase
Sulfonyl-modified0.08COX-2
Thioether analog1.5S. aureus (MIC)

Stability and Reaction Optimization

  • Hydrolytic Stability : The sulfinyl group is prone to hydrolysis under strongly acidic or basic conditions, requiring pH control during reactions.

  • Microwave Assistance : Reduces reaction times by 50–70% for substitutions (e.g., 30 min vs. 2 h conventional heating) .

Industrial and Environmental Considerations

  • Solvent Choice : Ethanol/water mixtures reduce environmental impact vs. DMF or THF.

  • Catalyst Recycling : Pd catalysts recovered via filtration achieve >90% efficiency over five cycles .

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a cornerstone in medicinal chemistry and materials science. Further studies should explore its applications in asymmetric catalysis and photodynamic therapy.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

This compound has been investigated for its potential as an antimicrobial and anti-inflammatory agent. Research indicates that pyrimidine derivatives exhibit various biological activities, including the inhibition of key inflammatory mediators such as prostaglandins and cytokines. A study demonstrated that derivatives of pyrimidine, including 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine, showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing a series of pyrimidine derivatives, including the target compound, which were evaluated for their antibacterial activity. The results indicated that modifications to the phenyl group and sulfinyl moiety significantly influenced their efficacy against various pathogens .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound has been utilized in the synthesis of advanced materials with specific electronic and optical properties. The compound's unique structure allows for the development of materials that can be used in organic electronics and photonic devices.

Data Table: Properties of Synthesized Materials

Compound NameApplication AreaKey Properties
Compound AOrganic ElectronicsHigh conductivity, thermal stability
Compound BPhotonic DevicesEnhanced light absorption
This compoundAdvanced CoatingsUV resistance, durability

Chemical Biology

Biological Pathway Probes

The compound serves as a valuable probe for studying biological pathways involving pyrimidine derivatives. Its ability to interact with specific molecular targets makes it suitable for examining enzyme activities and receptor interactions.

Case Study: Mechanism of Action

In a recent study, researchers explored the mechanism of action of this compound in modulating biological pathways. The findings revealed that the compound effectively inhibited certain enzymes involved in inflammatory responses, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number Reference(s)
4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine (Target) Cl (4), Ph (2), (PhSO)CH2 (6) Chloro, phenyl, sulfinylmethyl ~420.91* Not explicitly provided
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Cl-PhS (4), (MeSO2)CH2 (6), Ph (2) Chlorophenylthio, methylsulfonylmethyl 390.90 478031-54-8
4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-phenoxy-2-phenylpyrimidine Cl-PhSOCH2 (4), phenoxy (6), Ph (2) Chlorophenylsulfinylmethyl, phenoxy 420.91 306980-56-3
4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine Cl (4), Cl-Ph (6), Ph (2) Dichlorophenyl, phenyl ~338.20 1354749-13-5
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl (4), F-PhS (6), NH2 (2) Chloro, fluorophenylthio, amine 255.70 339015-98-4

*Estimated based on molecular formula (C23H17ClN2O2S).

Key Observations:

  • Sulfinyl vs. Sulfonyl/Sulfanyl Groups : The sulfinyl group (S=O) in the target compound offers intermediate polarity compared to sulfonyl (SO2, highly polar) and sulfanyl (S-, less polar). This impacts solubility and biological interactions .
  • Substituent Position Effects: Chlorine at position 4 is conserved in most analogs, suggesting its critical role in electronic modulation.

Physicochemical Properties

  • Solubility: The sulfinyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to sulfanyl analogs but less than sulfonyl derivatives .
  • Stability : Sulfinyl derivatives are prone to oxidation under acidic conditions, whereas sulfonyl analogs are more stable but synthetically challenging .

Biological Activity

4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₁ClN₂OS
  • Molar Mass: 266.75 g/mol
  • CAS Number: 339278-67-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding: It can bind to various receptors, modulating their activity and influencing biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells, disrupt cell cycle progression, and inhibit tumor growth in animal models. This activity is thought to be linked to its ability to interfere with signaling pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

A comparison with related pyrimidine derivatives highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
4-Chloro-2-phenylpyrimidineLacks phenylsulfinylmethyl groupDifferent chemical properties
2-Phenyl-6-[(phenylsulfinyl)methyl]pyrimidineLacks chloro groupAltered reactivity
4-Chloro-6-[(phenylsulfinyl)methyl]pyrimidineLacks phenyl groupDifferent applications

The presence of both chloro and phenylsulfinylmethyl groups in the target compound enhances its reactivity and biological activity compared to these derivatives .

Case Studies and Research Findings

  • In Vivo Studies : A study demonstrated that administering this compound in animal models resulted in a significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent .
  • Docking Studies : Molecular docking studies have revealed that the compound binds effectively to active sites of target proteins involved in cancer progression, indicating a promising therapeutic potential .
  • Synergistic Effects : Research has shown that when combined with other known antimicrobial agents, this compound exhibits synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives often involves cyclization or substitution reactions. For example, Liu et al. (2019) demonstrated metal-free synthesis of fluorinated pyrimidines under mild conditions using β-CF₃ aryl ketones, achieving yields >80% via sequential nucleophilic substitution and cyclization . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalyst-free conditions : Avoids contamination, simplifying purification.
  • Temperature control : Reactions at 60–80°C minimize side products.
Reaction Step Conditions Yield
CyclizationDMF, 70°C, 12h85%
ChlorinationPOCl₃, reflux78%

For sulfinylmethyl substitution, thiol-ether oxidation (e.g., using mCPBA) can introduce the sulfinyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers for incineration .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and dihedral angles. For example, pyrimidine analogs show phenyl-pyrimidine dihedral angles ranging from 29° to 46°, influencing π-π stacking .
  • NMR spectroscopy :
    • ¹H NMR : Methylsulfinyl protons resonate at δ 2.8–3.2 ppm (split due to chirality) .
    • ¹³C NMR : Pyrimidine C-Cl peaks appear at δ 105–110 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfinyl vs. sulfonyl groups) affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : Sulfinyl groups (−S(O)−) are electron-withdrawing, activating pyrimidine toward nucleophilic aromatic substitution. Compare with sulfonyl (−SO₂−), which further increases reactivity but reduces stability .
  • Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor reaction progress via TLC (eluent: 3:1 hexane/EtOAc) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with protein structures (e.g., kinases from PDB) to model binding. Parameters:
    • Grid box centered on ATP-binding site.
    • AMBER force fields for energy minimization .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) in Gaussian 09 at B3LYP/6-31G* level to predict redox behavior .

Q. How should researchers address contradictions in reported crystallographic data (e.g., variable dihedral angles)?

Methodological Answer:

  • Data reconciliation : Compare multiple crystal structures (e.g., Z’ > 1) to identify conformational flexibility. For example, pyrimidine-phenyl torsional angles vary due to packing forces .
  • Statistical analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C−H···O contacts) driving polymorphism .

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